Regioisomeric Differentiation: 3-Pentanedioate Substitution vs. 2-Glutamate Ester Isomer (CAS 51865-67-9)
CAS 51865-72-6 incorporates the amide linkage at the 3-position of the pentanedioate backbone, whereas its direct regioisomer, Diethyl 2-[[4-(formyl-methyl-amino)benzoyl]amino]pentanedioate (CAS 51865-67-9), is substituted at the 2-position. This positional difference alters the spatial orientation of the benzoyl group relative to the ester moieties, which is predicted to affect binding to folate-utilizing enzymes. Although no head-to-head biochemical comparison between these two isomers has been published, class-level inference from antifolate SAR studies indicates that the 3-substituted regioisomer constitutes a distinct chemical entity with non-interchangeable pharmacophoric geometry . Purity analysis by HPLC (Area% at 254 nm) is recommended to confirm regioisomeric identity upon procurement .
| Evidence Dimension | Regioisomeric structure (amide substitution position) |
|---|---|
| Target Compound Data | 3-pentanedioate substitution (CAS 51865-72-6) |
| Comparator Or Baseline | 2-pentanedioate substitution (CAS 51865-67-9) |
| Quantified Difference | Structural isomer; distinct connectivity (no quantitative biochemical comparison available) |
| Conditions | Structural identity confirmed by ¹H/¹³C NMR and HPLC |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility; the 2- and 3-substituted isomers are not functionally interchangeable in biological assays.
